molecular formula C17H20N2O4S B4088208 N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4088208
M. Wt: 348.4 g/mol
InChI Key: ZUBNSPMZHCTKOJ-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro, methyl, and diethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2,6-diethylphenylamine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve consistent product quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: Although less common, the methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative under strong oxidative conditions using reagents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as primary amines, alcohols, or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: N-(2,6-diethylphenyl)-4-methyl-3-aminobenzenesulfonamide.

    Substitution: N-(2,6-diethylphenyl)-4-methyl-3-(substituted)benzenesulfonamide.

    Oxidation: N-(2,6-diethylphenyl)-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of antimicrobial agents.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals due to its stable sulfonamide structure.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound can inhibit the enzyme, leading to disruption of folic acid synthesis in microorganisms, which is essential for their growth and replication.

Comparison with Similar Compounds

    N-(2,6-diethylphenyl)-4-methylbenzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2,6-diethylphenyl)-4-nitrobenzenesulfonamide: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

    N-(2,6-diethylphenyl)-3-nitrobenzenesulfonamide: The position of the nitro group is different, which can influence the compound’s chemical properties and reactivity.

Uniqueness: N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both nitro and methyl groups, along with the diethylphenyl moiety, provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-13-7-6-8-14(5-2)17(13)18-24(22,23)15-10-9-12(3)16(11-15)19(20)21/h6-11,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBNSPMZHCTKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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